molecular formula C23H14F4N4O B11293667 4-[(4-fluorophenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

4-[(4-fluorophenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B11293667
M. Wt: 438.4 g/mol
InChI Key: DNOJHYCOWFIPTJ-UHFFFAOYSA-N
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Description

4-[(4-fluorophenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine atoms in the structure enhances its pharmacokinetic properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

The synthesis of 4-[(4-fluorophenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Quinazoline ring formation: This step involves the condensation of the triazole intermediate with ortho-substituted anilines or their derivatives.

    Introduction of fluorine atoms: The fluorine atoms can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or through electrophilic fluorination using reagents like Selectfluor.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable and cost-effective reagents and conditions.

Chemical Reactions Analysis

4-[(4-fluorophenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced triazoloquinazoline derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used as a building block for the development of new materials with unique properties.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer activities. Studies have demonstrated its ability to inhibit the growth of various pathogens and cancer cell lines.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and neuroprotective agent. Its fluorinated structure enhances its bioavailability and metabolic stability.

    Industry: The compound can be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its anti-inflammatory and analgesic effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory mediators.

Comparison with Similar Compounds

4-[(4-fluorophenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorinated structure, which enhances its pharmacokinetic properties and makes it a promising candidate for further research and development.

Properties

Molecular Formula

C23H14F4N4O

Molecular Weight

438.4 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C23H14F4N4O/c24-17-11-5-14(6-12-17)13-30-21(32)18-3-1-2-4-19(18)31-20(28-29-22(30)31)15-7-9-16(10-8-15)23(25,26)27/h1-12H,13H2

InChI Key

DNOJHYCOWFIPTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)C4=CC=C(C=C4)C(F)(F)F)CC5=CC=C(C=C5)F

Origin of Product

United States

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